Hexachloro-1,3-butadiene

Beschreibung

Hexachlorobutadiene appears as a colorless liquid with a mild odor. Insoluble in water and denser than water. Nonflammable. May be toxic by ingestion or inhalation. Used as a solvent and heat transfer fluid.

Hexachlorobutadiene is used mainly as an intermediate in the manufacture of rubber compounds. No information is available on the health effects of hexachlorobutadiene in humans. Animal studies have reported effects on the kidney and respiratory system from acute inhalation exposure, and effects on the kidney from chronic oral exposure to hexachlorobutadiene. Animal studies have not reported developmental or reproductive effects, other than a reduction in fetal body weights, from inhalation exposure to hexachlorobutadiene. One study reported kidney tumors in rats exposed to hexachlorobutadiene orally. EPA has classified hexachlorobutadiene as a Group C, possible human carcinogen.

Eigenschaften

IUPAC Name |

1,1,2,3,4,4-hexachlorobuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl6/c5-1(3(7)8)2(6)4(9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNKSTSCBHKHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl6, Array | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3557 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25668-23-9 | |

| Record name | 1,3-Butadiene, 1,1,2,3,4,4-hexachloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020683 | |

| Record name | Hexachloro-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorobutadiene appears as a colorless liquid with a mild odor. Insoluble in water and denser than water. Nonflammable. May be toxic by ingestion or inhalation. Used as a solvent and heat transfer fluid., Clear, colorless liquid with a mild, turpentine-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a mild, turpentine-like odor. | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3557 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachlorobutadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/725 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexachlorobutadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0314.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

419 °F at 760 mmHg (NTP, 1992), 215 °C @ 760 mm Hg, 212 °C, 419 °F | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3557 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/725 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexachlorobutadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0314.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

90 °C | |

| Record name | Hexachlorobutadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in alc, ether, In water, 3.20 mg/l @ 25 °C, Solubility in water: none, Insoluble | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3557 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexachlorobutadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0314.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.675 at 59.9 °F (USCG, 1999) - Denser than water; will sink, 1.556 @ 25 °C, Relative density (water = 1): 1.68, 1.675, 1.55 | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3557 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/725 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexachlorobutadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0314.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

8.99 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.99 (AIR= 1), Relative vapor density (air = 1): 9.0, 8.99 | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3557 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/725 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.15 mmHg at 68 °F ; approximately 0.3 mmHg at 77 °F (NTP, 1992), 0.2 [mmHg], 0.22 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 20, 0.2 mmHg | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3557 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachlorobutadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXACHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/725 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexachlorobutadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0314.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

87-68-3 | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3557 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachlorobutadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachloro-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexachlorobutadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butadiene, 1,1,2,3,4,4-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachloro-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachlorobuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ8AAO9MO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXACHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/725 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene, hexachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EJAAE60.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-6 °F (NTP, 1992), -21 °C, -18 °C, -6 °F | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3557 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBUTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/725 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexachlorobutadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0314.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What is the chemical structure and IUPAC name of Hexachloro-1,3-butadiene?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexachloro-1,3-butadiene (HCBD), a chlorinated aliphatic diene. The document details its chemical identity, physicochemical properties, synthesis, and relevant experimental protocols for its analysis. Particular emphasis is placed on providing structured data and clear methodologies for scientific application.

Chemical Structure and IUPAC Nomenclature

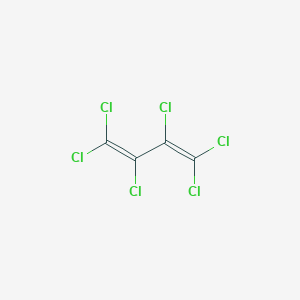

Hexachloro-1,3-butadiene is a synthetic organochlorine compound. Structurally, it is a butadiene molecule where all hydrogen atoms have been substituted with chlorine atoms.

-

IUPAC Name: 1,1,2,3,4,4-hexachlorobuta-1,3-diene[1]

-

Common Synonyms: HCBD, Perchlorobutadiene, Dolen-Pur[2][3][4]

Caption: Skeletal and ball-and-stick model of Hexachloro-1,3-butadiene.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for Hexachloro-1,3-butadiene, facilitating easy comparison and reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄Cl₆ | [2][5] |

| Molecular Weight | 260.76 g/mol | [5][6] |

| Appearance | Colorless liquid | [5] |

| Odor | Mild, turpentine-like | [5][6] |

| Melting Point | -22 to -19 °C | [5][7] |

| Boiling Point | 210 to 220 °C | [5][8] |

| Density | 1.665 g/mL at 25 °C | [5][7] |

| Vapor Pressure | 0.2 mmHg at 20 °C | [5][7] |

| Water Solubility | Insoluble (approx. 2.55-3.20 mg/L) | [5][9] |

| Log Kow | 4.78 | [9] |

Table 2: Toxicological Data and Exposure Limits

| Parameter | Value | Species | Reference(s) |

| Oral LD₅₀ | 90 mg/kg | Rat | [10] |

| Carcinogenicity | Possible human carcinogen (Group C) | EPA | [5] |

| Confirmed animal carcinogen (A3) | ACGIH | [5] | |

| Target Organs | Kidneys, Liver, Central Nervous System | - | [5][11] |

| NIOSH REL | TWA 0.02 ppm (0.24 mg/m³) [skin] | - | [5][7] |

| ACGIH TLV | TWA 0.02 ppm | - | [8][12] |

Synthesis and Industrial Production

Hexachloro-1,3-butadiene is not typically produced intentionally in most parts of the world, including the United States and Europe.[13] It is primarily generated as a waste by-product during the large-scale production of other chlorinated hydrocarbons through a process known as chlorinolysis.[5]

Key industrial processes that generate HCBD as a by-product include the manufacturing of:

Direct synthesis can be achieved through the high-temperature chlorination of butane or butadiene derivatives.[5][13] However, due to sufficient quantities being available from its by-product streams, direct synthesis is not the primary source.[5] The HCBD generated as a by-product can be recovered and recycled for various commercial applications.[11][14]

Caption: Industrial routes to Hexachloro-1,3-butadiene.

Experimental Protocols

The analysis of Hexachloro-1,3-butadiene, particularly in environmental matrices, requires sensitive and specific analytical methods due to its persistence and toxicity at low concentrations. Gas chromatography is the cornerstone of HCBD analysis.

Analysis of HCBD in Air: NIOSH Method 2543

This method is designed for the determination of HCBD in workplace air.[8][13]

1. Sampling:

-

Sampler: A glass tube containing two sections of XAD-2 sorbent (150 mg front, 75 mg back).[8]

-

Flow Rate: Calibrated personal sampling pumps are used to draw air through the sorbent tube at a precise flow rate between 0.05 and 0.2 L/min.[8]

-

Sample Volume: A total air volume of 1 to 100 liters is collected.[8]

-

Post-Sampling: The ends of the tube are capped and the sample is stored in the dark. Sample stability is approximately 28 days at 0°C.[13]

2. Sample Preparation:

-

Desorption: The front and back sorbent sections are transferred to separate vials.

-

Extraction: 2 mL of hexane is added to each vial.[13] The vials are then placed in an ultrasonic bath for 1 hour to facilitate the extraction of HCBD from the sorbent.[13]

3. Instrumental Analysis:

-

Technique: Gas Chromatography with Electron Capture Detection (GC-ECD).[13]

-

Injection: A 1 µL aliquot of the hexane extract is injected into the GC.[13]

-

Column: A suitable capillary column, such as a DB-210 or Nukol, is used for separation.[13]

-

Temperatures:

-

Injector: 150 °C

-

Column: 135 °C

-

Detector: 250 °C[13]

-

-

Carrier Gas: Argon at a flow rate of 30 mL/min.[13]

4. Calibration and Quantification:

-

Standards: A calibration curve is generated by preparing a series of standard solutions of HCBD in hexane.[8]

-

Quantification: The concentration of HCBD in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve. The final concentration is reported in mg/m³ of air.[8]

-

Detection Limit: The estimated limit of detection (LOD) for this method is 0.02 µg per sample.[8][13]

Analysis of HCBD in Water by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method for analyzing HCBD in water samples, offering lower detection limits than GC-ECD.[12][15]

1. Sample Collection and Preservation:

-

Collection: Water samples are collected in glass vials, ensuring no headspace.

-

Preservation: To prevent biological degradation of HCBD, samples can be preserved by adding hydrochloric acid (HCl) or copper sulfate.[12]

2. Extraction (Liquid-Liquid Extraction Protocol):

-

Standard Spiking: A known volume of the water sample (e.g., 1 L) is placed in a separatory funnel. A surrogate standard (e.g., Phenanthrene-d10) is added to monitor extraction efficiency.[15]

-

Solvent Addition: 60 mL of a suitable organic solvent, such as dichloromethane, is added to the funnel.[15]

-

Extraction: The funnel is shaken vigorously for 1-2 minutes and then allowed to stand for approximately 10 minutes for phase separation.[15] This process is typically repeated two more times with fresh solvent, and the organic layers are combined.

-

Drying: The combined organic extract is passed through anhydrous sodium sulfate to remove any residual water.

3. Concentration and Analysis:

-

Concentration: The extract is concentrated to a final volume of 1 mL using a gentle stream of nitrogen.[15]

-

Instrument: An Agilent GC7890A coupled with a 5975 MSD or a similar system is used.[15]

-

Column: A DB-5MS capillary column (30m × 0.25mm ID, 0.25µm film thickness) provides good separation.[15]

-

Injection: A 1-2 µL sample is injected in splitless mode.

-

GC Program: A typical temperature program starts at a lower temperature (e.g., 120°C), holds for 2 minutes, and then ramps up to a final temperature of around 320°C.

-

MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[12] Key ions for HCBD include m/z 223, 225, and 260.[12]

-

Quantification: Isotope dilution or an external standard calibration method is used for quantification. Method detection limits can be as low as 0.004 µg/L.[15]

Caption: General experimental workflow for water sample analysis.

References

- 1. SU199869A1 - METHOD OF OBTAINING HEXACHLORBUTADIENE-1,3 - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. NIOSH Analytical Methods - H [mdcampbell.com]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. restoredcdc.org [restoredcdc.org]

- 7. cdc.gov [cdc.gov]

- 8. eurochlor.org [eurochlor.org]

- 9. epa.gov [epa.gov]

- 10. Hexachloro-1,3-butadiene | 87-68-3 [chemicalbook.com]

- 11. [Research progress on analytical methods for the determination of hexachlorobutadiene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page:NIOSH Manual of Analytical Methods - 2543.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 13. Page loading... [guidechem.com]

- 14. jst-haui.vn [jst-haui.vn]

- 15. dioxin20xx.org [dioxin20xx.org]

An In-depth Technical Guide to the Synthesis of Hexachloro-1,3-butadiene from Butane Chlorination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachloro-1,3-butadiene (HCBD) is a chlorinated aliphatic diene of significant industrial interest, primarily utilized as a solvent and chemical intermediate. While the direct synthesis of HCBD from the exhaustive chlorination of butane is chemically plausible, it is crucial to note that this is not the predominant industrial manufacturing route. The vast majority of commercially available HCBD is obtained as a by-product from chlorinolysis processes, particularly in the large-scale production of tetrachloroethylene and carbon tetrachloride from various hydrocarbon feedstocks, including butane derivatives. This technical guide provides a comprehensive overview of the synthesis pathway of hexachloro-1,3-butadiene originating from the chlorination of butane, detailing the underlying free-radical mechanisms, potential intermediates, and associated by-products. Although specific, high-yield experimental protocols for the direct synthesis from butane are not widely documented in scientific literature, this guide delineates a theoretical pathway based on established principles of radical chemistry. Furthermore, it presents available quantitative data and outlines a general experimental workflow for high-temperature chlorination reactions.

Introduction

Hexachloro-1,3-butadiene (HCBD), with the chemical formula C4Cl6, is a colorless liquid with a turpentine-like odor.[1] Its fully chlorinated structure imparts high stability and makes it an effective solvent for non-polar compounds, especially other chlorinated species. The industrial synthesis of HCBD is intrinsically linked to the production of other commodity chlorocarbons.[1] The direct synthesis from butane involves a series of substitution reactions, replacing all ten hydrogen atoms with chlorine, followed by dehydrochlorination steps to introduce the conjugated double bonds. This process is governed by free-radical chain reactions, typically initiated by thermal or photochemical means.[2]

The Synthesis Pathway: A Stepwise Approach

The conversion of butane to hexachloro-1,3-butadiene is not a single-step reaction but a complex sequence of free-radical substitution and elimination reactions. The overall process can be conceptualized in two main stages: exhaustive chlorination of the butane backbone to form polychlorinated butanes, followed by dehydrochlorination to yield the final conjugated diene.

Stage 1: Exhaustive Free-Radical Chlorination of Butane

The initial step involves the substitution of hydrogen atoms on the butane molecule with chlorine atoms. This proceeds via a free-radical chain mechanism, which consists of three phases: initiation, propagation, and termination.[2]

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This is typically achieved by the application of ultraviolet (UV) light or high temperatures.[2]

-

Propagation: A chlorine radical abstracts a hydrogen atom from a butane molecule, forming a butyl radical and hydrogen chloride (HCl). The butyl radical then reacts with another chlorine molecule to form a chlorobutane and a new chlorine radical, which continues the chain reaction.[3]

-

Termination: The chain reaction is terminated when two radicals combine.[2]

The chlorination of butane does not stop at monosubstitution. The initial products, 1-chlorobutane and 2-chlorobutane, are themselves subject to further chlorination, leading to a cascade of increasingly chlorinated butanes.[3][4] The reaction proceeds through dichlorobutanes, trichlorobutanes, and so on, until all hydrogen atoms are replaced by chlorine, resulting in decachlorobutane (C₄Cl₁₀).

Stage 2: Dehydrochlorination to Hexachloro-1,3-butadiene

At the high temperatures characteristic of chlorinolysis processes (typically 400-600°C), the highly chlorinated butane intermediates undergo elimination reactions (dehydrochlorination) to form unsaturated compounds. The formation of hexachloro-1,3-butadiene from polychlorinated butanes, such as hexachlorobutene or octachlorobutane, involves the removal of chlorine atoms from adjacent carbon atoms to create double bonds. This process is complex and can lead to a mixture of chlorinated butenes and butadienes.

Quantitative Data

As the direct synthesis of HCBD from butane is not a primary industrial method, comprehensive quantitative data for the overall process is scarce. However, data for the initial monochlorination step of butane is available and illustrates the principles of selectivity in free-radical reactions.

| Product | Statistical Ratio (Primary:Secondary H) | Experimental Ratio (at 25°C) | Reference |

| 1-Chlorobutane | 60% | 28% | [5] |

| 2-Chlorobutane | 40% | 72% | [5] |

Table 1: Product Distribution in the Monochlorination of Butane. The experimental data shows a preference for the formation of 2-chlorobutane, which is attributed to the greater stability of the secondary butyl radical intermediate compared to the primary butyl radical.[5]

Experimental Protocols

General Experimental Workflow for Free-Radical Chlorination:

-

Reactor Setup: A reaction vessel, typically made of glass or a corrosion-resistant alloy, is equipped with a gas inlet, a condenser, a thermometer, and a stirrer. For photochemical reactions, a UV lamp is positioned to irradiate the reactor.

-

Reactant Charging: The alkane (in this case, butane, which would require a pressurized system or low temperatures to be in liquid form) is charged into the reactor.

-

Initiation: The reaction is initiated by either heating the reactor to the desired temperature or by turning on the UV lamp.

-

Chlorine Gas Introduction: Chlorine gas is slowly bubbled through the liquid alkane. The flow rate is controlled to maintain the desired reaction temperature and to avoid excessive pressure buildup.

-

Reaction Monitoring: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture using techniques such as Gas Chromatography (GC) to determine the distribution of chlorinated products.

-

Work-up: Once the desired level of chlorination is achieved, the chlorine flow is stopped, and the reaction mixture is cooled. Any dissolved HCl and unreacted chlorine are typically removed by purging with an inert gas or by washing with a basic solution (e.g., sodium bicarbonate).

-

Purification: The product mixture is then subjected to fractional distillation to separate the various chlorinated butanes and the final product from any remaining starting material and by-products.

References

Hexachloro-1,3-butadiene (HCBD): A Comprehensive Technical Guide to its Environmental Sources, Fate, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexachloro-1,3-butadiene (HCBD) is a persistent organic pollutant (POP) of significant environmental concern due to its toxicity, persistence, and potential for bioaccumulation. This technical guide provides an in-depth overview of the primary environmental sources of HCBD, its fate and transport in various environmental compartments, and detailed experimental protocols for its analysis. Quantitative data on its environmental concentrations, physicochemical properties, and toxicological benchmarks are summarized in structured tables for ease of reference. Furthermore, key environmental pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this hazardous compound.

Environmental Sources of Hexachloro-1,3-butadiene

Hexachloro-1,3-butadiene is not known to occur naturally in the environment.[1][2][3] Its presence is entirely attributable to anthropogenic activities. The primary source of HCBD is its unintentional formation as a by-product during the industrial manufacturing of chlorinated hydrocarbons.[2][4][5][6]

Key industrial processes that generate HCBD as a waste by-product include the production of:

-

Vinyl chloride, allyl chloride, and epichlorohydrin[5]

Historically, HCBD was also used in a limited number of direct applications, including as a solvent for elastomers, a heat transfer fluid, in transformers and hydraulic fluids, and as a fumigant.[1][3][8] However, its intentional production and use have been largely phased out in many parts of the world.[5][9]

Releases of HCBD into the environment occur through various pathways:

-

Industrial Emissions: Direct releases to the atmosphere from manufacturing facilities and to water bodies through industrial effluents.[5]

-

Waste Disposal: Improper disposal of industrial waste, known as "hex-waste," in landfills or through incineration can lead to soil and groundwater contamination.[1][2][10] HCBD has been identified at numerous hazardous waste sites.[2]

-

Historical Contamination: Past industrial activities and waste disposal practices have resulted in legacy contamination of soil, sediment, and groundwater.

The following table summarizes the key sources and release pathways of HCBD into the environment.

| Source Category | Specific Sources | Release Pathways |

| Unintentional Production | Manufacturing of chlorinated hydrocarbons (tetrachloroethylene, trichloroethylene, carbon tetrachloride, vinyl chloride) | - Atmospheric emissions from stacks- Discharge of industrial wastewater- Generation of "hex-waste" |

| Magnesium production via electrolysis | - Unspecified releases | |

| Historical Uses | Solvent for rubber and other polymers, heat transfer fluids, hydraulic fluids, fumigant | - Diffuse emissions during use- Spills and leaks |

| Waste Management | Disposal of "hex-waste" and other contaminated materials | - Leaching from landfills- Emissions from incineration- Deep well injection |

Environmental Fate of Hexachloro-1,3-butadiene

The environmental fate of HCBD is governed by its physicochemical properties, which are summarized in the table below. Its low water solubility, high octanol-water partition coefficient (log Kow), and high soil organic carbon-water partitioning coefficient (log Koc) indicate a strong tendency to partition from water into organic matter, such as soil, sediment, and biological tissues.[2][5] Its moderate vapor pressure and Henry's Law constant suggest that it can volatilize from water and soil surfaces into the atmosphere.[5]

| Property | Value | Reference |

| Molecular Formula | C4Cl6 | [5] |

| Molecular Weight | 260.76 g/mol | [9] |

| Water Solubility | 2.55 - 3.20 mg/L at 20-25°C | [5] |

| Vapor Pressure | 20 Pa at 20°C | [5] |

| Henry's Law Constant | 1,044 Pa·m³/mol | [5] |

| log Kow (Octanol-Water Partition Coefficient) | 4.78 - 4.90 | [5][10] |

| log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 3.67 - 5.4 | [5][10] |

Persistence and Degradation

HCBD is a persistent organic pollutant.[4][7] It is resistant to hydrolysis.[11]

-

In Air: The atmospheric half-life of HCBD is estimated to range from 60 days to 1.6 years, with degradation primarily occurring through reactions with hydroxyl radicals.[2][11] This persistence allows for long-range atmospheric transport.[5]

-

In Water: In aquatic environments, HCBD is considered persistent, with an estimated half-life of 3 to 300 days in surface water.[2] While aerobic biodegradation has been observed to be complete within seven days in some studies, degradation under anaerobic conditions is very slow.[11][12]

-

In Soil and Sediment: HCBD strongly adsorbs to the organic fraction of soil and sediment, which limits its mobility but also contributes to its persistence.[2][8] Biodegradation in these compartments can occur, particularly under aerobic conditions, but the rates are generally slow.[5] Reductive dechlorination has been observed under anaerobic conditions.[11]

Transport and Partitioning

The primary transport and partitioning pathways for HCBD in the environment are illustrated in the diagram below.

Caption: Environmental fate and transport pathways of Hexachloro-1,3-butadiene (HCBD).

HCBD released into the environment undergoes partitioning between air, water, soil, and sediment. Its properties facilitate long-range atmospheric transport, leading to its detection in remote areas far from direct sources.[2][5] In aquatic systems, it partitions to sediment and biota.

Bioaccumulation and Biomagnification

HCBD has a high potential for bioaccumulation in aquatic organisms, as indicated by its high log Kow value.[1] Bioconcentration factors (BCFs) ranging from 29 to 17,000 have been reported in various aquatic species.[1][8] This means that organisms can accumulate HCBD in their tissues at concentrations significantly higher than in the surrounding water.

While HCBD bioaccumulates, studies have generally shown that it does not biomagnify through the food chain.[1][5][13] This means that its concentration does not consistently increase at successively higher trophic levels.

The following table presents a summary of reported environmental concentrations of HCBD in various media.

| Environmental Compartment | Concentration Range | Location/Reference |

| Air | < 1 pg/m³ (remote areas) to 4 µg/m³ (industrial areas) | Canada[5] |

| up to 462 µg/m³ near production plants | IARC, 1979[14] | |

| Water | 1 ng/L (Great Lakes) to 5 µg/L (European rivers) | [1] |

| Sediment | 0.08 to 120 µg/kg (Great Lakes) | [5] |

| up to 550 µg/kg (older sediment layers) | [1] | |

| Biota (Aquatic) | < 100 µg/kg wet weight (away from industrial outflows) | [5] |

| > 1000 µg/kg wet weight (polluted waters) | [1] |

Experimental Protocols

Accurate and reliable analytical methods are crucial for monitoring HCBD in the environment and for conducting research on its fate and effects. The following sections provide detailed overviews of common experimental protocols.

Analysis of HCBD in Environmental Samples

Gas chromatography (GC) is the primary analytical technique for the determination of HCBD.[5] The choice of detector and sample preparation method depends on the matrix and the required detection limits.

3.1.1. Sample Preparation

-

Water Samples (EPA Method 524.2 as a reference):

-

Sample Collection: Collect samples in 40-mL vials with Teflon-lined septa. Preserve with hydrochloric acid to a pH < 2 and add a dechlorinating agent (e.g., ascorbic acid) if residual chlorine is present.[15][16]

-

Purge and Trap: A 5-25 mL water sample is purged with an inert gas (e.g., helium) for a specified time (e.g., 11 minutes). The volatilized HCBD is trapped on a sorbent tube (e.g., containing Tenax).[15][17]

-

Desorption: The sorbent trap is heated and backflushed with the inert gas to desorb the HCBD onto the GC column.[15]

-

-

Soil and Sediment Samples (Soxhlet Extraction):

-

Sample Preparation: Mix the solid sample with anhydrous sodium sulfate to remove water.[18]

-

Extraction: Place the sample in a cellulose thimble and perform Soxhlet extraction for 16-24 hours with a suitable solvent (e.g., hexane/acetone or dichloromethane).[18][19][20]

-

Cleanup: The extract may require cleanup to remove interfering substances. This is often achieved using column chromatography with adsorbents like Florisil or silica gel.[12]

-

Concentration: The cleaned extract is concentrated to a small volume before GC analysis.

-

-

Air Samples:

-

Biota Samples:

-

Homogenization: Tissue samples are homogenized.[21]

-

Extraction: Extraction is typically performed using a solvent mixture (e.g., dichloromethane) and may involve techniques like accelerated solvent extraction (ASE) or Soxhlet extraction.[7][21]

-

Cleanup: The extract is cleaned up using solid-phase extraction (SPE) or column chromatography to remove lipids and other interferences.[7][22]

-

3.1.2. GC Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for the identification and quantification of HCBD.[12][23]

-

Column: A non-polar capillary column, such as a DB-5MS, is typically used.[4][12]

-

Carrier Gas: Helium is commonly used as the carrier gas.[12]

-

Oven Temperature Program: A temperature program is used to separate HCBD from other compounds in the sample. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period.

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[4] Key ions for HCBD include m/z 223, 225, and 260.[4]

-

The following diagram illustrates a typical experimental workflow for the analysis of HCBD in a water sample.

Caption: Experimental workflow for the analysis of HCBD in water by GC-MS.

Biodegradation Studies

Soil microcosm studies are commonly used to assess the biodegradation of HCBD in a controlled laboratory setting.[2][3]

3.2.1. Soil Microcosm Setup

-

Soil Collection and Preparation: Collect soil from the site of interest. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize it. Characterize the soil for properties such as pH, organic matter content, and microbial biomass.[2]

-

Spiking: Prepare a stock solution of HCBD in a volatile solvent (e.g., acetone). Add the stock solution to a portion of the soil and allow the solvent to evaporate. Thoroughly mix the spiked soil with the remaining soil to achieve the desired initial concentration.[2]

-

Microcosm Assembly: Distribute a known amount of the spiked soil (e.g., 20-50 g) into sterile glass containers (e.g., serum bottles).

-

Moisture Adjustment: Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity) using sterile deionized water.[2]

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). For aerobic studies, ensure adequate oxygen supply by using breathable stoppers or periodic aeration. For anaerobic studies, purge the headspace with an inert gas (e.g., nitrogen) and seal the containers.[2]

-

Sampling: At predetermined time intervals, sacrifice replicate microcosms for analysis of HCBD concentration.

Bioaccumulation Studies

The bioaccumulation of HCBD in fish can be assessed using standardized protocols such as the OECD Test Guideline 305.[7][9][24][25]

3.3.1. OECD 305: Bioaccumulation in Fish

This guideline describes both aqueous and dietary exposure methods.

-

Test Organisms: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.[9][24]

-

Exposure (Uptake) Phase:

-

Depuration (Post-Exposure) Phase: After the exposure phase, the fish are transferred to clean, uncontaminated water (or fed a clean diet) for a period to allow for the elimination of the substance.[9][25]

-

Sampling and Analysis: Fish and water (or food) samples are collected at regular intervals during both the uptake and depuration phases. The concentration of HCBD in the fish tissue is determined using the analytical methods described in section 3.1.

-

Data Analysis: The bioconcentration factor (BCF) or biomagnification factor (BMF) is calculated from the uptake and depuration rate constants.[9]

Conclusion

Hexachloro-1,3-butadiene remains an environmental contaminant of concern due to its persistence, bioaccumulative potential, and toxicity. Understanding its sources, environmental fate, and having robust analytical methods are essential for effective risk assessment and management. The information and protocols provided in this technical guide offer a comprehensive resource for researchers, scientists, and professionals working to address the challenges posed by HCBD contamination. Continued research is needed to further elucidate its long-term environmental behavior and to develop and refine remediation technologies.

References

- 1. An analytical method to determine Henry's law constant for selected volatile organic compounds at concentrations and temperatures corresponding to tap water use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Method for Spiking Soil Samples with Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. [PDF] Pesticide volatilization from soil and plant surfaces : measurements at different scales versus model predictions | Semantic Scholar [semanticscholar.org]

- 9. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 10. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

- 11. pobel.com [pobel.com]

- 12. tandfonline.com [tandfonline.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. cdn.who.int [cdn.who.int]

- 15. epa.gov [epa.gov]

- 16. paragonlaboratories.com [paragonlaboratories.com]

- 17. ysi.com [ysi.com]

- 18. waterboards.ca.gov [waterboards.ca.gov]

- 19. pubs.usgs.gov [pubs.usgs.gov]

- 20. newtowncreek.info [newtowncreek.info]

- 21. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 22. researchgate.net [researchgate.net]

- 23. jst-haui.vn [jst-haui.vn]

- 24. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 25. oecd.org [oecd.org]

Hexachloro-1,3-butadiene (HCBD): A Comprehensive Toxicological Profile and Health Effects in Rodents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachloro-1,3-butadiene (HCBD) is a chlorinated aliphatic hydrocarbon primarily generated as a byproduct in the synthesis of chlorinated solvents. Its persistence in the environment and potential for human exposure have necessitated a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the health effects of HCBD in rodent models, with a focus on its toxicological profile, detailed experimental methodologies, and the underlying mechanisms of toxicity. Quantitative data from acute, subchronic, and chronic toxicity studies, as well as carcinogenicity, genotoxicity, and reproductive and developmental toxicity assessments, are summarized. The primary target organ for HCBD toxicity is the kidney, where it induces a spectrum of effects ranging from tubular cell necrosis and regeneration to the development of renal neoplasms. The mechanism of nephrotoxicity is complex, involving a bioactivation pathway initiated by glutathione conjugation in the liver, followed by enzymatic processing and activation in the kidney to a reactive thiol metabolite. This guide aims to serve as a critical resource for professionals involved in toxicological research and drug development by providing detailed experimental protocols and visual representations of key toxicological pathways and workflows.

Acute Toxicity

HCBD exhibits moderate to high acute toxicity in rodents following oral, inhalation, and dermal exposure. The primary target organ for acute toxicity is the kidney, with renal tubular necrosis being a hallmark finding.

Quantitative Acute Toxicity Data in Rodents

| Species | Strain | Route of Administration | Vehicle | LD50/LC50 | Key Findings | Reference |

| Rat | Charles River CD | Oral (gavage) | Corn oil | 200-350 mg/kg | Renal tubular necrosis | (Gehring and MacDougall, 1971) |

| Rat | Not Specified | Inhalation | Not Applicable | 133-500 ppm (4-7 hours) | Respiratory distress, renal effects | (Gehring and MacDougall, 1971) |

| Mouse | B6C3F1 | Oral (feed) | Not Applicable | 87-116 mg/kg (estimated) | Renal tubular cell necrosis and/or regeneration | [1] |

| Mouse | Alderley Park | Intraperitoneal | Not Specified | 96 µmol/kg (causes renal tubular necrosis) | Renal tubular necrosis of the pars convoluta and pars recta | [2] |

| Guinea Pig | Not Specified | Oral | Not Specified | 90 mg/kg | Not Specified | (Murzakaev, 1963) |

| Rabbit | Not Specified | Dermal | Not Specified | 126 mg/kg (7 hours, 1/2 died) | Not Specified | [3] |

Experimental Protocol: Acute Oral Toxicity (Rat)

An acute oral toxicity study in rats is typically conducted following OECD Guideline 423.

Subchronic Toxicity

Repeated exposure to HCBD over a subchronic duration (typically 28 or 90 days) confirms the kidney as the primary target organ and establishes no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs).

Quantitative Subchronic Toxicity Data in Rodents

| Species | Strain | Route | Duration | NOAEL | LOAEL | Key Findings | Reference |

| Rat | Not Specified | Feed | 30 days | - | 30 mg/kg/day | Increased relative kidney weight, renal tubular degeneration | [3] |

| Rat | Not Specified | Gavage in arachid oil | 13 weeks | 2.5 mg/kg/day (males), 1 mg/kg/day (females) | - | - | [3] |

| Mouse | B6C3F1 | Feed | 13 weeks | 10 ppm (males), <1 ppm (females) | - | Reduced body weight gain, reduced kidney weights, renal tubular cell regeneration | [1] |

Experimental Protocol: 90-Day Oral Toxicity Study (Rat)

A 90-day oral toxicity study in rats is generally performed in accordance with OECD Guideline 408.

Chronic Toxicity and Carcinogenicity

Long-term exposure to HCBD in rodents has been shown to induce chronic nephrotoxicity and carcinogenic effects, primarily in the kidneys.

Quantitative Chronic Toxicity and Carcinogenicity Data in Rodents

| Species | Strain | Route | Duration | NOAEL | LOAEL | Carcinogenic Effects | Reference |

| Rat | Not Specified | Ingestion | 2 years | 0.2 mg/kg/day | 2 mg/kg/day | Renal tubular adenomas and adenocarcinomas at 20 mg/kg/day | [4] |

| Mouse | Strain A | Intraperitoneal | 12-13 injections | - | 4 mg/kg | No significant increase in pulmonary tumors | [3] |

Experimental Protocol: Chronic Toxicity/Carcinogenicity Study (Rat)

A combined chronic toxicity and carcinogenicity study in rats is typically conducted following OECD Guideline 453.

Genotoxicity

The genotoxicity of HCBD has been evaluated in a variety of in vitro and in vivo assays with mixed results. While some studies suggest a genotoxic potential, others have been negative.

Genotoxicity Data Summary

| Assay Type | Test System | Result | Reference |

| Ames test | Salmonella typhimurium | Generally negative | (ATSDR, 1994) |

| Chromosomal aberrations | Rat bone marrow (in vivo) | Negative | (Schwetz et al., 1977) |

| DNA repair | Rat kidney (in vivo) | Positive (40% increase in renal DNA repair) | (Stott et al., 1981) |

| Dominant lethal mutations | Rat (inhalation) | Negative | (NIOSH, 1981) |

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of HCBD in rodents have shown some evidence of maternal and fetal toxicity at higher doses, but generally no direct effects on reproductive parameters.

Reproductive and Developmental Toxicity Data in Rodents

| Species | Strain | Route | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Key Findings | Reference |

| Rat | Not Specified | Ingestion | 0.2 mg/kg/day | 2.0 mg/kg/day | 2.0 mg/kg/day | 20 mg/kg/day | Slight maternal kidney toxicity; decreased neonatal body weight at the highest dose. No adverse effects on reproductive parameters. | [4] |

Mechanism of Nephrotoxicity: Bioactivation Pathway

The pronounced nephrotoxicity of HCBD is not caused by the parent compound itself but by a reactive metabolite formed through a multi-step bioactivation process. This pathway highlights the critical role of metabolic processes in organ-specific toxicity.

Signaling Pathway of HCBD-Induced Nephrotoxicity

Conclusion